molecular formula C20H22N2O2 B2616284 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941960-73-2

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2616284
CAS No.: 941960-73-2
M. Wt: 322.408
InChI Key: YWXWJLCYUJLCSR-UHFFFAOYSA-N
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Description

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a tetrahydroquinoline-derived benzamide compound characterized by an isobutyryl group at the 1-position of the tetrahydroquinoline scaffold and a benzamide substituent at the 6-position.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXWJLCYUJLCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.

    Coupling with benzamide: The final step involves coupling the isobutyryl-tetrahydroquinoline intermediate with benzoyl chloride to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogs:

Compound Substituents Key Features Biological/Physical Data
This compound 1-Isobutyryl, 6-benzamide Moderate lipophilicity due to isobutyryl group; potential metabolic stability. No direct data provided. Structural analogs suggest CNS activity (e.g., receptor modulation).
(S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-THQ-6-yl)thiophene-2-carboximidamide 2-Oxo, thiophene-2-carboximidamide, chiral pyrrolidinyl chain High enantiomeric purity (ee = 99.86%); stereochemical influence on bioactivity. Optical rotation: [α]²⁵₅₈₉ = −18.0°; NMR-confirmed stereochemistry; MS: 369.2 (M+1) .
N-[2-(1-Methyl-THQ-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide 3-Trifluoromethyl benzamide, pyrrolidinyl ethyl chain Enhanced electronegativity from CF₃ group; improved binding affinity in some SAR studies. No direct data, but CF₃ groups often enhance metabolic resistance and target selectivity.
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-THQ-6-yl)benzamide 2-Oxo, difluoromethylsulfanyl, ethyl group Increased polarity from sulfanyl group; potential for redox activity. RN: 1448070-40-3; structural data consistent with S–CF₂H moiety influencing solubility .
4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide 4-tert-Butyl benzamide, 7-position substitution Steric hindrance from tert-butyl group; altered pharmacokinetics. GHS hazards: H302 (oral toxicity), H315 (skin irritation) .

Key Observations:

Stereochemical Influence : The presence of chiral centers (e.g., in compound ) significantly impacts biological activity, as seen in enantiomer-specific optical rotations and NMR profiles.

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ ): Enhance binding affinity and metabolic stability. Bulkier Groups (e.g., tert-butyl ): Increase steric hindrance, possibly reducing off-target interactions but increasing toxicity risks.

Safety Profiles : Compound exhibits acute oral toxicity (H302), whereas analogs with smaller substituents (e.g., ethyl or methyl groups) may have milder safety concerns.

Research Findings and Methodological Notes

  • Synthesis and Characterization : Many analogs (e.g., ) employ chiral chromatography (SFC) for enantiomeric separation, highlighting the importance of stereochemical control in optimizing activity .
  • Crystallography: Tools like SHELX and ORTEP are critical for resolving tetrahydroquinoline derivatives’ 3D structures, aiding in SAR studies.
  • Limitations : Direct comparative pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be inspected for integrity before use .
  • Ventilation : Ensure local exhaust ventilation in areas where dust or aerosols may form. Avoid inhalation by working in a fume hood .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use water spray, alcohol-resistant foam, or CO₂ for fire emergencies due to risks of NOₓ and hydrogen bromide gas release .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueParametersPurpose
HPLC C18 column, 0.1% TFA in water/acetonitrile gradientPurity assessment (>99%)
¹H/¹³C NMR CD₃OD or DMSO-d₆ solvent, δ 1–10 ppm rangeConfirm substituent positions and stereochemistry
HRMS ESI ionization, positive modeVerify molecular ion ([M+H]⁺) and fragmentation patterns
  • Reference: Similar protocols were used for structurally related tetrahydroquinolinylbenzamides in chiral separations .

Q. What are the acute toxicity profiles of this compound, and how should exposure risks be mitigated?

  • Methodological Answer :

  • GHS Classifications :
  • H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) .
  • Risk Mitigation :
  • Use spill trays to contain powders.
  • Implement a "no solo work" policy during high-exposure tasks (e.g., weighing).
  • Monitor air quality for particulate levels using OSHA-compliant methods .

Advanced Research Questions

Q. How can enantiomeric separation of chiral analogs be optimized using supercritical fluid chromatography (SFC)?

  • Methodological Answer :

  • Column Selection : Chiralpak AD-H (3 cm × 15 cm) for baseline resolution of (±)-enantiomers .
  • Mobile Phase : 50% isopropyl alcohol/CO₂ with 0.2% diethylamine additive to reduce tailing .
  • Operational Parameters :
  • Flow rate: 50 mL/min
  • Pressure: 100 bar
  • Detection: UV at 254 nm
  • Sample Prep : Dissolve in ethanol with 0.2% diethylamine (5.75 g/L concentration) to enhance solubility .

Q. What strategies are effective for resolving contradictions in stability data under varying storage conditions?

  • Methodological Answer :

  • Stress Testing :
ConditionParametersMonitoring Method
Thermal40°C, 75% RH for 6 monthsHPLC and FT-IR for decomposition products
Photolytic1.2 million lux-hoursUV-Vis spectroscopy
  • Data Interpretation : Cross-reference with ICH Q1A guidelines. Note that the compound is stable under recommended storage, but decomposition pathways (e.g., hydrolysis of the isobutyryl group) require empirical validation .

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